Tert-butyl 2-(difluoromethyl)piperazine-1-carboxylate
Description
Molecular Geometry and Conformational Analysis
The piperazine ring in tert-butyl 2-(difluoromethyl)piperazine-1-carboxylate adopts a typical six-membered saturated heterocyclic ring conformation, which is generally a chair form to minimize steric strain. The difluoromethyl group at the 2-position introduces electron-withdrawing fluorine atoms, which influence the electronic environment and potentially the conformational preferences of the molecule.
The tert-butyl ester group attached to the nitrogen atom is bulky, which can affect the overall molecular geometry by restricting rotation around the N–C(carbonyl) bond and influencing the ring puckering. The difluoromethyl substituent is expected to adopt a conformation that minimizes steric clashes with the ring hydrogens and the bulky ester group.
Computational conformational analyses typically show that the piperazine ring maintains a chair conformation with the substituents positioned to reduce steric hindrance. The electronegativity of fluorine atoms can also affect the dipole moment and intramolecular interactions within the molecule, which are important for its chemical behavior.
Crystallographic Data and Solid-State Arrangement
While specific crystallographic data for this compound is limited in publicly available literature, piperazine derivatives with similar substitution patterns generally crystallize in monoclinic or orthorhombic systems. The solid-state arrangement is influenced by hydrogen bonding, dipole interactions from the difluoromethyl group, and packing effects of the bulky tert-butyl ester.
The presence of the difluoromethyl group introduces polar C–F bonds, which can engage in weak intermolecular interactions such as C–H···F hydrogen bonds, affecting crystal packing. The bulky tert-butyl group typically disrupts close packing, leading to lower crystal density and potentially influencing melting points and solubility characteristics.
Further crystallographic studies, such as single-crystal X-ray diffraction, would provide detailed bond lengths, angles, and packing motifs, but such data is not explicitly available in current chemical databases for this compound.
Stereochemical Considerations in Piperazine Derivatives
Piperazine rings can exhibit stereochemical complexity when substituted asymmetrically, especially at the 2-position. In this compound, the carbon bearing the difluoromethyl group is a stereogenic center, potentially giving rise to enantiomers or diastereomers depending on substitution patterns.
The compound can exist as either the racemate or as enantiomerically enriched forms, with stereochemistry designated as (R) or (S) at the 2-position. This stereochemical configuration influences the molecule’s three-dimensional shape, interaction with biological targets, and physicochemical properties.
Stereochemical purity and configuration are critical in medicinal chemistry, as enantiomers can exhibit distinct biological activities. The tert-butyl protecting group on the nitrogen is not chiral but affects the overall spatial arrangement of the molecule.
Analytical techniques such as chiral chromatography, nuclear magnetic resonance spectroscopy with chiral shift reagents, or X-ray crystallography are employed to determine and confirm stereochemistry in such derivatives.
Data Table: Key Molecular and Structural Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C10H18F2N2O2 | Reflects tert-butyl ester and difluoromethyl substituent |
| Molecular Weight | 236.26 g/mol | Calculated from atomic weights |
| CAS Number | 1270982-18-7 | Unique chemical identifier |
| IUPAC Name | This compound | Systematic chemical name |
| Piperazine Ring Conformation | Chair | Typical for saturated six-membered rings |
| Substituent Position | 2-(difluoromethyl), N1-(tert-butyl carboxylate) | Defines substitution pattern |
| Stereochemistry | Chiral center at C2 | (R) or (S) enantiomers possible |
| Solid-State Crystallography | Not explicitly reported | Expected monoclinic/orthorhombic system; influenced by C–F and tert-butyl groups |
Properties
IUPAC Name |
tert-butyl 2-(difluoromethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-4-13-6-7(14)8(11)12/h7-8,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCASEFLOGAOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270982-18-7 | |
| Record name | tert-butyl 2-(difluoromethyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(difluoromethyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the difluoromethyl group. One common method includes the reaction of tert-butyl piperazine-1-carboxylate with difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Carboxylate Group
The tert-butyloxycarbonyl (Boc) group undergoes cleavage under acidic or basic conditions to yield the corresponding piperazine derivative. This reaction is critical for deprotection in synthetic workflows:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic hydrolysis | Trifluoroacetic acid (TFA) in DCM | Removal of Boc group, yielding 2-(difluoromethyl)piperazine | |
| Basic hydrolysis | Aqueous NaOH in methanol | Deprotection to form the free piperazine base |
This deprotection step is essential for further functionalization in drug discovery, as the free amine can participate in coupling reactions.
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitution, enabling alkylation or arylation:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C | N-Alkylated piperazine derivatives | |
| Arylation | Aryl bromides, Pd catalysis, ligand (BINAP) | N-Arylated products with retained Boc protection |
For example, palladium-catalyzed coupling with aryl halides under Buchwald-Hartwig conditions yields biaryl piperazine derivatives.
Functional Group Transformations Involving the Difluoromethyl Group
The difluoromethyl (-CF₂H) group exhibits unique reactivity due to its electronegativity and steric profile:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Partial conversion to carboxylate derivatives | |
| Radical fluorination | Selectfluor®, UV light | Further fluorination to -CF₃ groups |
These transformations highlight the potential for tailoring electronic properties in medicinal chemistry.
Stability Under Thermal and Solvent Conditions
The compound’s stability varies significantly with environment:
Comparative Reactivity with Analogues
The difluoromethyl group alters reactivity compared to non-fluorinated or trifluoromethyl analogues:
| Compound | Reactivity with TFA | Oxidation Susceptibility |
|---|---|---|
| This compound | Fast deprotection (1 hr) | Moderate |
| Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate | Slower deprotection | Low |
The reduced steric bulk of -CF₂H versus -CF₃ enhances reaction rates in substitution reactions.
Scientific Research Applications
A. Medicinal Chemistry
Tert-butyl 2-(difluoromethyl)piperazine-1-carboxylate is primarily investigated for its potential in developing new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it suitable for:
- Neurological Disorders: It shows promise as a lead compound for treating conditions such as depression and anxiety by modulating neurotransmitter systems.
- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit antibacterial properties against resistant strains like Staphylococcus aureus .
B. Enzyme Inhibition Studies
The compound has been used in studies focusing on enzyme inhibitors. For example, it has been evaluated for its ability to inhibit specific enzymes involved in bacterial resistance mechanisms, enhancing the efficacy of existing antibiotics .
The biological activity of this compound is primarily attributed to its interaction with biological targets:
- Mechanism of Action: The difluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.
- Case Studies:
- Inhibition of AcrAB-TolC Efflux Pump: Studies have demonstrated that this compound can potentiate the effects of antibiotics by inhibiting efflux pumps in Escherichia coli, thus overcoming multidrug resistance.
- Structure-Activity Relationship (SAR): Modifications to the piperazine core significantly influence biological activity, indicating that the trifluoromethyl group plays a crucial role in enhancing interactions with target proteins .
Industrial Applications
Beyond pharmaceuticals, this compound has applications in:
- Agrochemicals: Its reactivity makes it useful in synthesizing novel agrochemical agents that can enhance crop protection.
- Organic Synthesis: As an intermediate, it serves as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-(difluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: This compound features a bromoethyl group instead of a difluoromethyl group, leading to different reactivity and applications.
Tert-butyl 2-(difluoromethyl-d)piperazine-1-carboxylate: A deuterated analog of the compound, used in studies requiring isotopic labeling.
Uniqueness
Tert-butyl 2-(difluoromethyl)piperazine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .
Biological Activity
Tert-butyl 2-(difluoromethyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a piperazine ring substituted with a tert-butyl group and a difluoromethyl group. The difluoromethyl group enhances the compound's electronic properties, influencing its interaction with biological targets. The molecular formula for this compound is with a CAS number of 1270982-20-9.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group may enhance binding affinity and selectivity towards these targets, thereby influencing various biochemical pathways. This compound has been noted for its potential role in modulating neurotransmitter receptors and transporters, suggesting implications for neurological disorders.
Biological Activity
Research indicates that piperazine derivatives, including this compound, exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria, including drug-resistant strains .
- Neuropharmacological Effects : Compounds in this class have been investigated for their effects on neurotransmitter systems, which may lead to therapeutic applications in treating conditions such as anxiety and depression .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways relevant to diseases such as cancer .
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Investigation
In a study investigating the effects of piperazine derivatives on neurotransmitter systems, this compound was found to exhibit significant binding affinity to serotonin receptors. This interaction suggests potential applications in treating mood disorders. The study employed radiolabeled ligand binding assays to quantify receptor interactions, revealing a competitive inhibition pattern indicative of therapeutic promise .
Q & A
Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?
- Methodological Answer : Conduct forced degradation studies:
- Acidic : 0.1N HCl, 70°C → tert-butyl cleavage (piperazine free base).
- Basic : 0.1N NaOH → hydrolysis of the carboxylate ester. Monitor via UPLC-PDA at 254 nm. Identify degradants using Q-TOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
